molecular formula C8H21NO3Si B1626674 2-(Triethoxy-silyl)-ethylamine CAS No. 45074-31-5

2-(Triethoxy-silyl)-ethylamine

Cat. No. B1626674
CAS RN: 45074-31-5
M. Wt: 207.34 g/mol
InChI Key: BHWUCEATHBXPOV-UHFFFAOYSA-N
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Description

2-(Triethoxy-silyl)-ethylamine, also known as TEOS, is a silyl amine compound with a wide range of applications in science and industry. TEOS is a versatile compound that can be used in the synthesis of various compounds, as a catalyst, and as a reagent for biochemical and physiological studies. TEOS is a colorless, flammable liquid with a boiling point of 115 °C and a melting point of -50 °C. TEOS is a commercially available compound that can be easily synthesized in the laboratory.

Scientific Research Applications

Crystal-to-Crystal Transformation in Copper(II) Complexes

The research by Sah & Tanase (2005) explores the transformation of a glycosylamine-derived Cu(II) complex with ethylamine. This process involves a crystal-to-crystal transformation, highlighting the role of ethylamine in rearranging hydrogen bonding networks.

Synthesis of 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine

The work of Jin Yi-cui (2005) focuses on synthesizing 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine, an important chemical compound. This synthesis process involves the addition alkylation of diethyl triamine with epoxyethane.

Sorption Mechanism in Water Treatment

In a study on water purification, Nastasović et al. (2016) investigated the sorption mechanism of heavy metal ions using macroporous polymers functionalized with diethylene triamine. This research is significant for understanding the removal of contaminants like Cu(II), Cd(II), and Pb(II) from water.

Polysiloxane-Immobilized Triamine Ligands for Metal Adsorption

Research by El-Nahhal et al. (2002) delved into polysiloxane-immobilized triamine ligands. These ligands are important for forming metal chelate complexes, suggesting their use in metal ion adsorption and recovery processes.

Adsorptive Removal of Hg(II) Ions Using Modified Chitosan

The study by Liang et al. (2019) explores the use of derivatives of chitosan, modified with polyamines like ethylenediamine and triethylenetetramine, for the efficient removal of Hg(II) ions from aqueous solutions. This research is crucial for developing new materials for water purification.

Molecular Interactions in N-Ethylamines

Gobin et al. (2004) conducted spectroscopic studies on molecular interactions in n-ethylamines. These studies provide insights into the behavior of these molecules under different conditions, which is essential for understanding their applications in various fields.

properties

IUPAC Name

2-triethoxysilylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWUCEATHBXPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCN)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564385
Record name 2-(Triethoxysilyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Triethoxy-silyl)-ethylamine

CAS RN

45074-31-5
Record name 2-(Triethoxysilyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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